20-HETE inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

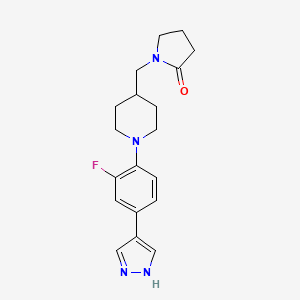

Molecular Formula |

C19H23FN4O |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-[[1-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C19H23FN4O/c20-17-10-15(16-11-21-22-12-16)3-4-18(17)23-8-5-14(6-9-23)13-24-7-1-2-19(24)25/h3-4,10-12,14H,1-2,5-9,13H2,(H,21,22) |

InChI Key |

UUTZYRFZFHDDOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCN(CC2)C3=C(C=C(C=C3)C4=CNN=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 20-HETE Synthesis Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a potent bioactive eicosanoid, is a critical regulator of vascular tone, renal function, and angiogenesis.[1][2] Synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, its dysregulation is implicated in various pathologies including hypertension, stroke, and cancer.[3][4] Consequently, inhibitors of 20-HETE synthesis have emerged as valuable pharmacological tools and potential therapeutic agents. This guide provides an in-depth analysis of the mechanism of action of 20-HETE inhibitors, with a focus on their molecular targets and downstream physiological effects. While various inhibitors exist, this document will focus on the general mechanism of action of well-characterized inhibitors that target the synthesis of 20-HETE.

Mechanism of Action: Inhibition of CYP4A and CYP4F Enzymes

The primary mechanism of action for 20-HETE synthesis inhibitors is the direct inhibition of the CYP4A and CYP4F enzyme families, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[5][6] These inhibitors can exhibit varying degrees of potency and selectivity for different CYP isoforms. For instance, sesamin, a lignan from sesame, shows selectivity for CYP4F2 over CYP4A11.[5] In contrast, inhibitors like HET0016 demonstrate potent inhibition of multiple CYP4A isoforms.[6][7] By blocking these enzymes, the inhibitors prevent the conversion of arachidonic acid to 20-HETE, thereby reducing its physiological and pathophysiological effects.

The inhibition of 20-HETE synthesis leads to a cascade of downstream effects, primarily related to vascular function. 20-HETE is a potent vasoconstrictor that acts by depolarizing vascular smooth muscle cells through the blockade of large-conductance calcium-activated potassium (KCa) channels.[1][3] Therefore, inhibition of its synthesis leads to vasodilation and a reduction in blood pressure.[4] Furthermore, 20-HETE is involved in promoting endothelial dysfunction, vascular inflammation, and angiogenesis.[1][8] Inhibitors of 20-HETE have been shown to ameliorate these conditions in various experimental models.[3][8]

Quantitative Data on 20-HETE Inhibitors

The efficacy of 20-HETE synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against the target enzymes. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the IC50 values for several well-characterized 20-HETE inhibitors.

| Inhibitor | Target Enzyme/System | IC50 Value | Source |

| Sesamin | Human Renal Microsomes (20-HETE synthesis) | 5.31 µmol/L | [5] |

| Human Liver Microsomes (20-HETE synthesis) | 17.3 µmol/L | [5] | |

| Recombinant Human CYP4F2 | 1.87 µmol/L | [5] | |

| Recombinant Human CYP4A11 | >150 µmol/L | [5] | |

| Sesamolin | Human Renal Microsomes (20-HETE synthesis) | 3.39 µmol/L | [5] |

| Human Liver Microsomes (20-HETE synthesis) | 9.6 µmol/L | [5] | |

| HET0016 | Rat Renal Microsomes (20-HETE synthesis) | 35.2 nM | [6] |

| Human Renal Microsomes (20-HETE synthesis) | 8.9 nM | [6] | |

| Recombinant CYP4A1 | 17.7 nM | [7] | |

| Recombinant CYP4A2 | 12.1 nM | [7] | |

| Recombinant CYP4A3 | 20.6 nM | [7] | |

| CYP4A11/CYP4F2-IN-2 | Human CYP4A11 | 120 nM | [7] |

| Human CYP4F2 | 220 nM | [7] |

Signaling Pathways Modulated by 20-HETE Inhibition

The inhibition of 20-HETE synthesis impacts several downstream signaling pathways that regulate vascular function and cellular processes.

Caption: Mechanism of 20-HETE synthesis inhibition and its downstream vascular effects.

Experimental Protocols

In Vitro Inhibition of 20-HETE Synthesis in Microsomes

This protocol is adapted from studies investigating the inhibitory effects of compounds on 20-HETE synthesis in human liver and kidney microsomes.[5][6]

1. Microsome Preparation:

-

Human liver or kidney tissue is homogenized in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose).

-

The homogenate is centrifuged at low speed (e.g., 9,000 x g) to remove cell debris.

-

The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford assay).

2. Incubation Assay:

-

Microsomes (e.g., 0.1-0.5 mg/mL protein) are pre-incubated with various concentrations of the test inhibitor (or vehicle control) in an incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) at 37°C for a short period (e.g., 5 minutes).

-

The reaction is initiated by adding arachidonic acid (e.g., 10-40 µM) and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

3. Sample Extraction and Analysis:

-

The reaction is terminated by acidification (e.g., with 2 M formic acid).

-

An internal standard (e.g., deuterated 20-HETE) is added.

-

The eicosanoids are extracted using a solid-phase extraction (SPE) column or liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

The extracted samples are dried, reconstituted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 20-HETE produced.

4. Data Analysis:

-

The amount of 20-HETE produced in the presence of the inhibitor is compared to the vehicle control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining the in vitro inhibitory activity of a 20-HETE synthesis inhibitor.

Conclusion

Inhibitors of 20-HETE synthesis represent a promising class of pharmacological agents for the study and potential treatment of a range of cardiovascular and renal diseases. Their primary mechanism of action involves the direct inhibition of CYP4A and CYP4F enzymes, leading to a reduction in the production of the potent vasoconstrictor and pro-inflammatory molecule 20-HETE. This, in turn, modulates downstream signaling pathways, resulting in vasodilation, improved endothelial function, and anti-angiogenic effects. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further research into the isoform selectivity and pharmacokinetic properties of these inhibitors will be crucial for the development of novel therapeutics targeting the 20-HETE pathway.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. | Semantic Scholar [semanticscholar.org]

- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 20-HETE Inhibition in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent lipid signaling molecule with significant implications in vascular function and pathophysiology. It plays a critical role in the regulation of vascular tone, angiogenesis, and inflammation. The enzymes responsible for its synthesis, primarily from the CYP4A and CYP4F families, are key targets for therapeutic intervention in various diseases, including hypertension, stroke, and cancer. This technical guide provides an in-depth overview of the role of 20-HETE in cellular signaling pathways and the mechanistic effects of its inhibition. While this guide will focus on well-characterized inhibitors of 20-HETE synthesis and function, it is important to note that "20-HETE inhibitor-2" is not a standard nomenclature in published literature; therefore, this document will address prominent, scientifically recognized 20-HETE inhibitors.

1. 20-HETE Synthesis and Cellular Action

Arachidonic acid, released from the cell membrane by phospholipase A2 (PLA2), is metabolized by CYP4A and CYP4F enzymes to produce 20-HETE.[1] Once synthesized, 20-HETE can act in an autocrine or paracrine fashion.[1] It exerts its effects primarily through the G-protein coupled receptor GPR75, initiating a cascade of downstream signaling events.[2][3]

2. Role of 20-HETE in Key Signaling Pathways

20-HETE is a significant modulator of several critical cellular signaling pathways that regulate vascular homeostasis and disease progression.

2.1. Vasoconstriction and Vascular Tone

20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microcirculation.[1][4] Its signaling cascade in vascular smooth muscle cells (VSMCs) involves:

-

Activation of Protein Kinase C (PKC): 20-HETE activates PKC.[1][5]

-

Inhibition of Potassium Channels: Activated PKC leads to the inhibition of the large-conductance calcium-activated potassium (BKCa) channels.[1][6] This inhibition causes membrane depolarization.

-

Calcium Influx: The change in membrane potential promotes the influx of extracellular calcium (Ca2+) through L-type calcium channels.[1][6]

-

Sensitization to Vasoactive Agents: 20-HETE potentiates the vasoconstrictor responses to other agents like angiotensin II and endothelin.[1][7]

Inhibition of 20-HETE synthesis or its actions leads to vasodilation and a reduction in vascular resistance, highlighting its role in blood pressure regulation.[8]

Figure 1. 20-HETE-mediated vasoconstriction pathway and point of inhibition.

2.2. Angiogenesis

20-HETE plays a pro-angiogenic role by stimulating the proliferation, migration, and tube formation of endothelial cells.[6][9] This is particularly relevant in ischemia-induced neovascularization and tumor growth.[3][10] The signaling pathways involved include:

-

Reactive Oxygen Species (ROS) Production: 20-HETE increases the production of ROS through the activation of NADPH oxidase.[2][6]

-

PI3K/Akt Pathway: ROS generation activates the PI3K/Akt signaling cascade, which promotes endothelial cell survival.[10]

-

MAPK/ERK Pathway: 20-HETE also activates the MAPK/ERK pathway.[9][10]

-

VEGF and HIF-1α Upregulation: These signaling events lead to the increased expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α).[3][9]

Inhibitors of 20-HETE synthesis, such as HET0016 and DDMS, have been shown to suppress these angiogenic responses.[3][11]

Figure 2. Pro-angiogenic signaling of 20-HETE and its inhibition.

2.3. Inflammation

20-HETE is also implicated in vascular inflammation. It promotes the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells.[3] This process is mediated by the activation of the transcription factor NF-κB.[9] The inhibition of 20-HETE synthesis has been shown to reduce cerebrovascular inflammation.[7]

3. Well-Characterized 20-HETE Inhibitors and Antagonists

Several compounds have been developed to inhibit the synthesis or block the action of 20-HETE.

| Compound | Type | Mechanism of Action | IC50 / Effective Concentration | Reference(s) |

| HET0016 | Synthesis Inhibitor | Potent and selective inhibitor of CYP4A/4F enzymes. | IC50: 8.9 nM (human renal microsomes), 35.2 nM (rat renal microsomes) | [6][12] |

| DDMS | Synthesis Inhibitor | Selective inhibitor of 20-HETE formation. | 10 mg/kg/day (in vivo, mouse) | [3][9] |

| 20-HEDGE | Antagonist | Competitively blocks the vasoconstrictor actions of 20-HETE. | 1-10 µM (in vitro); 10 mg/kg/day (in vivo, mouse) | [3][9] |

| 20-SOLA | Antagonist | Water-soluble antagonist of 20-HETE. | Not specified | [2][11] |

| AAA | Antagonist | Water-soluble antagonist that binds to GPR75. | Not specified | [11] |

4. Experimental Protocols

4.1. Measurement of 20-HETE Production

This protocol provides a general workflow for quantifying 20-HETE levels in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Figure 3. Workflow for 20-HETE measurement by LC-MS/MS.

Methodology:

-

Sample Collection and Homogenization: Tissues or cells are collected and homogenized in an appropriate buffer.

-

Internal Standard Addition: A deuterated internal standard (e.g., d6-20-HETE) is added for accurate quantification.[13]

-

Extraction: Lipids, including 20-HETE, are extracted from the homogenate using solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent like ethyl acetate.[13][14]

-

Derivatization (for HPLC): For fluorescence detection with HPLC, the extracted eicosanoids are derivatized with a fluorescent tag.[14]

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column.[14] Mass spectrometry is used for sensitive and specific detection and quantification of 20-HETE.

4.2. Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2) following treatment with a 20-HETE inhibitor.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with a 20-HETE agonist, antagonist, or synthesis inhibitor for a specified time.

-

Protein Extraction: Cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[15]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody for the total amount of the target protein (e.g., anti-total-ERK1/2) to normalize for protein loading.[16]

4.3. Vascular Reactivity Assay

This ex vivo protocol is used to assess the effect of 20-HETE inhibitors on the contractility of isolated blood vessels.

Methodology:

-

Vessel Isolation: A blood vessel (e.g., mesenteric artery) is carefully dissected and placed in a cold physiological salt solution (PSS).[17]

-

Mounting: The vessel is cut into small rings and mounted in a wire myograph chamber containing oxygenated PSS at 37°C.[17]

-

Equilibration and Viability Check: The vessel rings are allowed to equilibrate and their functional integrity is tested by inducing contraction with a high-potassium solution (e.g., KCl).[17]

-

Inhibitor Incubation: The vessels are pre-incubated with the 20-HETE inhibitor or vehicle for a defined period.

-

Dose-Response Curve Generation: A cumulative concentration-response curve is generated by adding increasing concentrations of a vasoconstrictor (e.g., phenylephrine, angiotensin II) or a vasodilator (e.g., acetylcholine) to the myograph chamber.[17]

-

Data Analysis: The isometric tension developed by the vessel rings is recorded. The effect of the 20-HETE inhibitor is determined by comparing the dose-response curves of treated versus untreated vessels.

20-HETE is a pivotal signaling molecule in the vasculature, contributing to vasoconstriction, angiogenesis, and inflammation. Its inhibition presents a promising therapeutic strategy for a range of cardiovascular and oncological diseases. A thorough understanding of its signaling pathways and the mechanisms of its inhibitors, as outlined in this guide, is essential for the development of novel and effective treatments targeting the 20-HETE system. The provided experimental frameworks offer a starting point for researchers to investigate the multifaceted roles of 20-HETE and its inhibitors in various physiological and pathological contexts.

References

- 1. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

Preliminary Studies on the Efficacy of 20-HETE Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, has emerged as a critical signaling molecule in various physiological and pathological processes.[1][2][3] Elevated levels of 20-HETE are associated with the progression of several cancers, including glioblastoma, prostate, renal cell carcinoma, and breast cancer, as well as cardiovascular diseases like hypertension.[1][4][5] Its multifaceted role in promoting cell proliferation, angiogenesis, and inflammation makes the 20-HETE pathway a promising target for therapeutic intervention.[1][2][6] This technical guide provides an in-depth overview of the preliminary efficacy of inhibitors targeting 20-HETE synthesis, with a focus on preclinical data and experimental methodologies. While this document addresses "20-HETE inhibitor-2" as a topic of interest, it focuses on well-characterized inhibitors from preclinical studies to provide a foundational understanding of the therapeutic potential of this class of compounds.

Core Signaling Pathways of 20-HETE

20-HETE exerts its biological effects through complex signaling cascades that influence cell growth, migration, and vascular tone. Understanding these pathways is crucial for the rational design and evaluation of 20-HETE inhibitors.

Pro-Angiogenic and Mitogenic Signaling in Cancer

In cancer, 20-HETE has been shown to stimulate mitogenic and angiogenic responses both in vitro and in vivo.[1][2] It promotes the proliferation and migration of endothelial cells, essential steps in angiogenesis, partly by stimulating the secretion of pro-angiogenic molecules like hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[6][7] Furthermore, 20-HETE can activate the small-GTPase Ras and subsequently the ERK and PI3K-Akt signaling cascades, which are central to cell proliferation and survival.[2]

Vasoactive Signaling in Hypertension

In the vasculature, 20-HETE acts as a potent vasoconstrictor.[6][8] It depolarizes vascular smooth muscle cells by inhibiting large-conductance calcium-activated potassium (BKCa) channels, leading to an influx of calcium and subsequent vasoconstriction.[7] 20-HETE is also implicated in endothelial dysfunction by stimulating the production of superoxide and uncoupling endothelial nitric oxide synthase (eNOS), thereby reducing the bioavailability of the vasodilator nitric oxide (NO).[6][9]

Quantitative Efficacy of 20-HETE Inhibitors

The following tables summarize the quantitative data on the efficacy of representative 20-HETE inhibitors from preclinical studies.

Table 1: In Vitro Inhibition of 20-HETE Synthesis

| Inhibitor | System | IC50 | Reference |

| Sesamin | Human Renal Microsomes | 5.31 µmol/L | [10] |

| Sesamin | Human Liver Microsomes | <20 µmol/L | [10] |

| Sesamin | CYP4F2 | 1.9 µmol/L | [10] |

| Sesamin | CYP4A11 | >150 µmol/L | [10] |

| Sesamolin | Human Renal Microsomes | 3.39 µmol/L | [10] |

Table 2: In Vivo Efficacy of 20-HETE Inhibitors in Cancer Models

| Inhibitor | Cancer Model | Effect | Reference |

| HET0016 | 9L Gliosarcoma & U251 Glioma | Suppressed cell proliferation and tumor growth | [2] |

| 20-HETE Antagonist | 786-O Human Kidney Cancer (in athymic nude mice) | Inhibited tumor growth | [9] |

Table 3: In Vivo Efficacy of 20-HETE Inhibitors in Hypertension Models

| Inhibitor | Hypertension Model | Effect | Reference |

| 20-HETE Synthesis Inhibitor | Angiotensin II-induced Hypertension | Attenuated the increase in arterial pressure | [11] |

| HET0016 | Dihydrotestosterone (DHT)-infused animals | Attenuated the increase in arterial pressure | [11] |

| DDMS | N-nitro-L-arginine (L-NArg) induced hypertension | Reduced the increase in Mean Arterial Pressure (MAP) | [12] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preliminary findings.

In Vitro Inhibition of 20-HETE Synthesis

Objective: To determine the inhibitory potency (IC50) of a compound on 20-HETE synthesis.

Materials:

-

Human liver or kidney microsomes

-

Test inhibitor (e.g., Sesamin)

-

Arachidonic acid (substrate)

-

NADPH regenerating system

-

LC-MS/MS for quantification of 20-HETE

Protocol:

-

Human renal or liver microsomes are incubated with varying concentrations of the test inhibitor.

-

The enzymatic reaction is initiated by the addition of arachidonic acid and an NADPH regenerating system.

-

The reaction is allowed to proceed for a specified time at 37°C and is then stopped.

-

The formed 20-HETE is extracted and quantified using LC-MS/MS.

-

IC50 values are calculated from the dose-response curves.[3][10]

Animal Models of Cancer

Objective: To evaluate the anti-tumor efficacy of a 20-HETE inhibitor in vivo.

Model: Athymic nude mice subcutaneously implanted with human cancer cells (e.g., 786-O kidney cancer cells).[9]

Protocol:

-

Human cancer cells are cultured and then injected subcutaneously into the flank of athymic nude mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the 20-HETE inhibitor via a specified route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle.

-

Tumor size is measured regularly (e.g., with calipers) throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumor tissue may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Animal Models of Hypertension

Objective: To assess the effect of a 20-HETE inhibitor on blood pressure.

Model: Spontaneously hypertensive rats (SHR) or pharmacologically induced hypertension models (e.g., Angiotensin II infusion).[5][11]

Protocol:

-

Hypertensive animals are instrumented for blood pressure monitoring (e.g., via telemetry or arterial catheters).

-

A baseline blood pressure is recorded.

-

Animals are treated with the 20-HETE inhibitor or vehicle.

-

Blood pressure is continuously monitored for the duration of the treatment period.

-

Changes in blood pressure from baseline are calculated and compared between treatment and control groups.

Conclusion and Future Directions

The preliminary data strongly support the therapeutic potential of inhibiting the 20-HETE pathway in oncology and cardiovascular diseases. The selective inhibition of CYP4A and CYP4F enzymes has been shown to reduce tumor growth and lower blood pressure in preclinical models.[1][11] Future research should focus on the development of more potent and selective 20-HETE inhibitors with favorable pharmacokinetic profiles. Further elucidation of the downstream signaling pathways and the identification of biomarkers for patient stratification will be crucial for the successful clinical translation of this promising therapeutic strategy.

References

- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 3. 20-HETE-producing enzymes are up-regulated in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 20-HETE Inhibition via CYP4A and CYP4F Enzyme Targeting

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes.[1][2][3] Specifically, enzymes belonging to the CYP4A and CYP4F subfamilies are the primary catalysts for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1][3][4][5] This eicosanoid plays a critical role in the regulation of vascular tone, renal function, angiogenesis, and inflammation.[1][6][7]

Given its significant pro-hypertensive, pro-angiogenic, and pro-inflammatory effects in various pathological conditions, the inhibition of 20-HETE synthesis has emerged as a promising therapeutic strategy.[3][6] This guide focuses on the targeting of CYP4A and CYP4F enzymes by selective inhibitors, using N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016) as a representative potent and selective inhibitor of 20-HETE synthesis. We will explore the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and key experimental protocols.

Biosynthesis of 20-HETE via CYP4A and CYP4F

The synthesis of 20-HETE begins with the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2. Subsequently, CYP4A and CYP4F enzymes catalyze the insertion of a hydroxyl group at the terminal omega (ω) carbon of AA to produce 20-HETE.[1]

Key CYP4A and CYP4F Isoforms

The specific isoforms responsible for 20-HETE synthesis vary between species. In humans, CYP4A11 and CYP4F2 are the predominant enzymes.[1][2][4][5]

| Species | Primary 20-HETE-Synthesizing Isoforms | Reference |

| Human | CYP4A11, CYP4F2, CYP4A22, CYP4F3 | [1][4][5] |

| Rat | CYP4A1, CYP4A2, CYP4A3, CYP4A8, CYP4F1, CYP4F4 | [2][4] |

| Mouse | cyp4a12 | [2] |

Quantitative Analysis of HET0016 Inhibition

HET0016 is a highly potent and selective inhibitor of 20-HETE formation. Its inhibitory concentration (IC50) demonstrates significant selectivity for the CYP4A family over other CYP enzymes and cyclooxygenases.

| Enzyme/Process | Species/System | IC50 Value (nM) | Reference |

| 20-HETE Formation | Human Renal Microsomes | 8.9 ± 2.7 | [8] |

| 20-HETE Formation | Rat Renal Microsomes | 35.2 ± 4.4 | [8] |

| Epoxygenase (EETs) Formation | Rat Renal Microsomes | 2800 ± 300 | [8] |

| Cyclooxygenase (COX) Activity | Not Specified | 2300 | [8] |

| CYP4A11 | Recombinant | 42 | [3] |

| CYP4F2 | Recombinant | 125 | [3] |

| CYP4F3B | Recombinant | 100 | [3] |

| CYP2C9 | Recombinant | 3300 | [8] |

Modulated Signaling Pathways

Inhibition of 20-HETE synthesis impacts numerous downstream signaling cascades involved in vascular function and pathology.

Regulation of Vascular Tone

20-HETE is a potent vasoconstrictor that acts on vascular smooth muscle cells (VSMCs). It increases intracellular Ca2+ levels by inhibiting the large-conductance Ca2+-activated K+ (BKCa) channels, which leads to membrane depolarization and subsequent Ca2+ influx through L-type Ca2+ channels.[1][9]

Angiogenesis Signaling

20-HETE promotes angiogenesis, a critical process in tumor growth and wound healing. It stimulates the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) through pathways involving reactive oxygen species (ROS), PI3K/Akt, and MAPK/ERK.[1]

Experimental Protocols

Protocol: In Vitro Inhibition of 20-HETE Synthesis in Renal Microsomes

This protocol outlines a method to determine the IC50 value of a test inhibitor (e.g., HET0016) on 20-HETE formation.

Methodology:

-

Microsome Preparation: Homogenize renal cortical tissue from rats or humans in a buffered solution and prepare microsomes via differential centrifugation. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

Incubation Mixture: In a microcentrifuge tube, combine the microsomal protein (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase), and the test inhibitor at various concentrations in a final volume of buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the enzymatic reaction by adding radiolabeled [14C]-Arachidonic Acid (e.g., 10 µM).[8]

-

Reaction Termination: After a set incubation period (e.g., 30 minutes), terminate the reaction by adding an acid, such as 1 M formic acid, to lower the pH to ~3.5.

-

Extraction: Extract the arachidonic acid metabolites from the aqueous phase using an organic solvent like ethyl acetate. Evaporate the organic solvent to dryness under nitrogen.

-

Analysis: Reconstitute the dried extract in a mobile phase and separate the metabolites using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of [14C]-20-HETE formed using an in-line radiometric detector.

-

IC50 Calculation: Plot the percentage of inhibition of 20-HETE formation against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value.

Protocol: In Vivo Assessment of a 20-HETE Inhibitor on Blood Pressure

This protocol describes a method to evaluate the effect of chronic administration of a 20-HETE inhibitor on blood pressure in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).[10]

Methodology:

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR). House the animals in metabolic cages to allow for urine collection.

-

Surgical Preparation: Under anesthesia, implant catheters into the femoral artery for continuous blood pressure monitoring and into the femoral vein for drug administration.[10] Allow animals to recover from surgery.

-

Baseline Measurement: After recovery, record baseline mean arterial pressure (MAP) and collect 24-hour urine samples to measure baseline 20-HETE excretion.

-

Drug Administration: Divide rats into two groups: a vehicle control group and a treatment group. Administer the 20-HETE inhibitor (e.g., HET0016, 10 mg/kg/day, IV or IP) or vehicle daily for a predetermined period (e.g., 7-14 days).[10]

-

Monitoring: Record MAP daily. Collect 24-hour urine samples at regular intervals to measure urinary 20-HETE excretion via LC-MS/MS to confirm target engagement.

-

Data Analysis: Compare the changes in MAP and urinary 20-HETE levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Conclusion

The targeted inhibition of CYP4A and CYP4F enzymes to reduce the synthesis of 20-HETE represents a viable and promising therapeutic approach for a range of cardiovascular and oncological diseases. Selective inhibitors like HET0016 have demonstrated high potency and specificity in preclinical models, effectively modulating the downstream signaling pathways regulated by 20-HETE. The experimental frameworks provided herein offer robust methods for the continued investigation and development of next-generation 20-HETE synthesis inhibitors for clinical applications.

References

- 1. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

The Role of 20-HETE Inhibitor-2 in Renal Physiology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the foundational research concerning 20-Hydroxyeicosatetraenoic acid (20-HETE) and its inhibition in the context of renal physiology. It is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the complex signaling pathways involved.

Introduction to 20-HETE in the Kidney

20-Hydroxyeicosatetraenoic acid (20-HETE) is a significant, biologically active lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] In the kidney, 20-HETE plays a dual and location-dependent role in regulating renal hemodynamics and tubular function, making it a critical molecule in blood pressure control and renal homeostasis.[2]

Vascular Effects: In the renal microvasculature, particularly the preglomerular arterioles, 20-HETE acts as a potent vasoconstrictor.[3][4] It contributes to the myogenic response and the autoregulation of renal blood flow (RBF).[5][6] This vasoconstrictive action is primarily mediated by the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization and calcium influx.[7][8]

Tubular Effects: Conversely, within the renal tubules, 20-HETE exhibits natriuretic properties, thereby promoting sodium and water excretion.[2][7] It inhibits sodium reabsorption in the proximal tubule and the thick ascending limb of the loop of Henle (TALH).[9][10] This is achieved by inhibiting key transport proteins, including the Na+/K+-ATPase and the Na+-K+-2Cl- cotransporter.[11][12]

Given these opposing roles, the modulation of 20-HETE levels through specific inhibitors presents a complex but promising therapeutic avenue for conditions such as hypertension and renal disease. This guide focuses on the foundational research that underpins our understanding of 20-HETE inhibition in the kidney.

Quantitative Data on 20-HETE Inhibition

The following tables summarize key quantitative findings from foundational research on 20-HETE inhibitors.

Table 1: Inhibitory Potency of 20-HETE Synthesis Inhibitors

| Inhibitor | Species | Preparation | IC50 Value | Reference |

| HET0016 (20-HETE inhibitor-2) | Human | Renal Microsomes | 8.9 ± 2.7 nM | [13] |

| HET0016 (this compound) | Rat | Renal Microsomes | 35.2 ± 4.4 nM | [13] |

| 17-Octadecynoic acid (17-ODYA) | Human | Renal Microsomes | 1.8 ± 0.8 µM | [13] |

| 1-Aminobenzotriazole (ABT) | Human | Renal Microsomes | 38.5 ± 14.9 µM | [13] |

Table 2: Effects of 20-HETE Inhibition on Renal Hemodynamics

| Inhibitor | Animal Model | Dosage/Concentration | Effect on Renal Blood Flow (RBF) | Effect on Autoregulation | Reference |

| 17-ODYA | Rat | 33 nmol/min (intrarenal infusion) | Increased cortical RBF by 12.6 ± 2.5% and papillary RBF by 26.5 ± 4.6% | Impaired | [6] |

| HET0016 | Rat | Not specified | Increased renal medullary perfusion | Not specified | [7] |

Table 3: Effects of 20-HETE Inhibition on Blood Pressure

| Inhibitor | Animal Model | Condition | Effect on Mean Arterial Pressure (MAP) | Reference |

| Unnamed 20-HETE inhibitor | Rat | Kidney medullary interstitial infusion | Rise from 115 mmHg to 142 mmHg | [12] |

| 20-HETE synthesis inhibitors | Spontaneously Hypertensive Rat (SHR) | Hypertension | Lowers blood pressure | [4][10] |

| Chronic 20-HETE blockade (ABT or HET0016) | Rat | High salt diet | Promotes salt-sensitive hypertension | [9] |

Signaling Pathways of 20-HETE in Renal Physiology

The physiological effects of 20-HETE are mediated through a series of complex signaling pathways that differ between the renal vasculature and the tubular system.

Vascular Signaling Pathway

In the vascular smooth muscle cells of the afferent arteriole, 20-HETE's vasoconstrictor effect is initiated by the inhibition of BKCa channels. This leads to a cascade of events culminating in vasoconstriction.

Caption: 20-HETE-mediated vasoconstriction in renal arterioles.

Tubular Signaling Pathway

In the proximal tubule and the thick ascending limb of Henle, 20-HETE inhibits sodium reabsorption through distinct signaling cascades.

Caption: 20-HETE-mediated natriuresis in renal tubules.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following outlines a generalized experimental workflow for studying the effects of 20-HETE inhibitors in a rat model.

Caption: Generalized in vivo experimental workflow.

In Vivo Assessment of Renal Hemodynamics in Rats

-

Animal Model: Male Sprague-Dawley or Spontaneously Hypertensive Rats (SHR) are commonly used. Animals are anesthetized (e.g., with pentobarbital sodium) and placed on a thermostatically controlled warming table to maintain body temperature.

-

Surgical Preparation:

-

A tracheotomy is performed to maintain a patent airway.

-

The femoral artery and vein are catheterized for continuous monitoring of mean arterial pressure (MAP) and for intravenous infusions, respectively.

-

A midline abdominal incision is made, and the left renal artery is isolated. A transit-time ultrasound flow probe is placed around the renal artery to measure renal blood flow (RBF).

-

A catheter is placed in the ureter for urine collection.

-

For direct renal interstitial infusion, a catheter can be implanted in the kidney.

-

-

Experimental Procedure:

-

After a stabilization period, baseline measurements of MAP, RBF, and urine flow are recorded.

-

The 20-HETE inhibitor (e.g., HET0016) or vehicle is infused, often directly into the renal artery to isolate its effects on the kidney.

-

Measurements are continuously recorded during and after the infusion period.

-

To assess autoregulation, renal perfusion pressure can be altered using an adjustable clamp on the aorta above the renal artery, and the corresponding changes in RBF are measured before and after inhibitor administration.[6]

-

-

Data Analysis: Changes in MAP, RBF, and renal vascular resistance (RVR = MAP/RBF) are calculated and compared between baseline and treatment periods using appropriate statistical tests.

In Vitro Measurement of 20-HETE Synthesis

-

Tissue Preparation:

-

Kidneys are harvested from rats and placed in ice-cold saline.

-

Renal microsomes are prepared by differential centrifugation. The renal cortex is homogenized, and the homogenate is centrifuged at low speed to remove debris, followed by high-speed ultracentrifugation to pellet the microsomal fraction.

-

-

Incubation:

-

Renal microsomes are incubated with radiolabeled [14C]arachidonic acid in the presence of NADPH (a necessary cofactor for CYP enzyme activity) and various concentrations of the 20-HETE inhibitor.

-

-

Metabolite Separation and Quantification:

-

The reaction is stopped, and the lipids are extracted.

-

The arachidonic acid metabolites are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled 20-HETE produced is quantified using a radioactivity detector.

-

-

Data Analysis: The inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of 20-HETE formation against the logarithm of the inhibitor concentration.[13]

Conclusion and Future Directions

The foundational research on 20-HETE and its inhibitors has illuminated a complex and critical regulatory system within the kidney. The dual nature of 20-HETE's function—vasoconstriction in the microvasculature and natriuresis in the tubules—presents both challenges and opportunities for therapeutic development. Selective inhibition of 20-HETE synthesis or action in specific renal compartments could offer a novel approach to managing hypertension and protecting against renal injury.

Future research should focus on developing inhibitors with greater selectivity for specific CYP4A or CYP4F isoforms to dissect their individual contributions to renal physiology. Furthermore, elucidating the downstream signaling pathways of the recently identified 20-HETE receptor, GPR75, in different renal cell types will be crucial for a complete understanding of 20-HETE's role in the kidney.[14][15] Continued investigation into the long-term effects of 20-HETE inhibition on renal function and blood pressure will be essential for translating these foundational findings into clinical applications.

References

- 1. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE and blood pressure regulation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450 4A isoform expression and 20-HETE synthesis in renal preglomerular arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of renal vascular 20-HETE production impairs autoregulation of renal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 20-HETE synthesis and action protects the kidney from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 13. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

Exploratory Studies of 20-HETE Inhibition in Oncology: A Technical Guide to HET0016

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) has emerged as a critical signaling molecule implicated in the progression of various cancers.[1] Synthesized from arachidonic acid primarily by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, 20-HETE promotes tumor growth, angiogenesis, and metastasis.[1][2] Consequently, the inhibition of 20-HETE synthesis represents a promising therapeutic strategy in oncology. This technical guide focuses on the exploratory studies of HET0016, a potent and selective inhibitor of 20-HETE synthesis, in various cancer models. While the specific compound "20-HETE inhibitor-2" is not widely cited in scientific literature, HET0016 is a well-characterized inhibitor frequently used in cancer research and serves as a representative molecule for this class of inhibitors.

Data Presentation: In Vitro and In Vivo Efficacy of HET0016

The anti-cancer effects of HET0016 have been evaluated across a range of cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from these exploratory studies.

In Vitro Activity of HET0016

HET0016 demonstrates potent and selective inhibition of 20-HETE synthesis and exhibits cytotoxic effects against various cancer cell lines.

| Target | System | IC50 (nM) | Reference |

| 20-HETE Synthesis | Recombinant Human CYP4A1 | 17.7 | [3] |

| 20-HETE Synthesis | Recombinant Human CYP4A2 | 12.1 | [3] |

| 20-HETE Synthesis | Recombinant Human CYP4A3 | 20.6 | [3] |

| 20-HETE Synthesis | Human Renal Microsomes | 8.9 ± 2.7 | [4][5] |

| 20-HETE Synthesis | Rat Renal Microsomes | 35.2 ± 4.4 | [4] |

| Epoxyeicosatrienoic Acids (EETs) Synthesis | Rat Renal Microsomes | 2800 ± 300 | [4] |

| Cyclooxygenase (COX) Activity | Ram Seminal Vesicles | 2300 | [4][5] |

| CYP2C9 Activity | Human Liver Microsomes | 3300 | [4][5] |

| CYP2D6 Activity | Human Liver Microsomes | 83900 | [4][5] |

| CYP3A4 Activity | Human Liver Microsomes | 71000 | [4][5] |

| Cancer Cell Line | Cancer Type | Assay | Effect of HET0016 (10 µM) | Reference |

| 786-O | Renal Cell Carcinoma | Cell Proliferation | 66% reduction in proliferation | [6] |

| 769-P | Renal Cell Carcinoma | Cell Proliferation | 40% reduction in proliferation | [6] |

| LNCaP | Prostate Cancer (Androgen-Sensitive) | Cell Viability | 49-64% reduction in viability | [7][8] |

| LNCaP | Prostate Cancer (Androgen-Sensitive) | Apoptosis | Significant increase in apoptosis | [7][8] |

| PC-3 | Prostate Cancer (Androgen-Insensitive) | Cell Viability | No significant effect | [7] |

| GL261 | Glioblastoma | Cell Proliferation | Inhibition of proliferation | [9] |

In Vivo Efficacy of HET0016

Preclinical studies in animal models have demonstrated the anti-tumor activity of HET0016.

| Cancer Model | Animal Model | HET0016 Dosage | Key Findings | Reference |

| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 10 mg/kg/day (i.p.) for 3-4 weeks | Significantly inhibited tumor growth at all time points. | |

| Glioblastoma (GL261 Syngeneic Model) | Rats | IV administration | Tumor volume reduced to 54.33 ± 12.37 mm³ vs. 131.70 ± 19.45 mm³ in vehicle-treated animals. | [9] |

| Glioblastoma (Patient-Derived Xenograft GBM811) | Rats | Combination with radiation and temozolomide | Prolonged survival to 26 weeks. | [9] |

| Renal Cell Carcinoma (786-O Xenograft) | Athymic Nude Mice | 10 mg/kg/day (s.c.) | A 20-HETE antagonist, WIT002, reduced tumor growth by 84%. | [6] |

| Prostate Cancer (LAPC-4 Xenograft) | SCID Mice | Not specified | Combined with quercetin, inhibited tumor growth by up to 45%. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving HET0016.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Cell Seeding:

-

Culture cancer cells in appropriate media and conditions.

-

Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of HET0016 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of HET0016 in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HET0016. Include a vehicle control (medium with the same concentration of DMSO without the drug).

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the HET0016 concentration to determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of HET0016 in a mouse xenograft model.

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture when they are in the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.

-

For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare HET0016 for in vivo administration. For intraperitoneal (i.p.) injection, HET0016 can be dissolved in a vehicle such as a mixture of DMSO and corn oil. For intravenous (i.v.) administration, a formulation with HPßCD may be used to improve solubility.[9]

-

Administer the specified dose of HET0016 (e.g., 10 mg/kg) to the treatment group according to the planned schedule (e.g., daily, 5 days a week).

-

Administer the vehicle solution to the control group.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed differences.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the role of 20-HETE and the effects of its inhibition.

20-HETE Signaling Pathway in Cancer

20-HETE has been shown to activate several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 disrupts these pro-tumorigenic signals.

Caption: 20-HETE signaling cascade in cancer cells.

Experimental Workflow for In Vitro Drug Screening

A typical workflow for screening the efficacy of an inhibitor like HET0016 against cancer cells in vitro is depicted below.

Caption: Workflow for in vitro screening of HET0016.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the key steps in an in vivo study to assess the anti-tumor efficacy of HET0016.

Caption: Workflow for an in vivo xenograft study of HET0016.

Conclusion

The selective inhibition of 20-HETE synthesis with compounds like HET0016 presents a compelling strategy for anti-cancer therapy. The data from exploratory studies in various cancer models demonstrate its potential to inhibit tumor growth and interfere with key pro-tumorigenic signaling pathways. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of oncology. Future investigations should focus on expanding the evaluation of HET0016 in a broader range of cancer types, exploring combination therapies, and ultimately translating these preclinical findings into clinical applications.

References

- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in the tumor microenvironment and outcome for TME-targeting therapy in glioblastoma: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous Formulation of HET0016 Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Properties of Novel 20-HETE Inhibitors

This technical guide provides an in-depth overview of the basic properties of novel inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE), a critical signaling molecule in vascular physiology and various pathological states. While specific data for a "compound-2" is not publicly available, this document will use HET0016, a well-characterized and highly selective 20-HETE synthesis inhibitor, as a representative example to illustrate the core concepts, experimental evaluation, and therapeutic potential of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to 20-HETE and its Significance

20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It plays a crucial role in the regulation of vascular tone, renal function, and angiogenesis.[3][4] Dysregulation of 20-HETE production is implicated in the pathophysiology of hypertension, stroke, kidney disease, and cancer.[5][6][7] Consequently, the development of potent and selective 20-HETE inhibitors presents a promising therapeutic strategy for these conditions.

Mechanism of Action of 20-HETE Synthesis Inhibitors

Novel 20-HETE inhibitors, such as HET0016, primarily act by selectively inhibiting the CYP4A and CYP4F enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[2][8] By blocking this enzymatic conversion, these inhibitors reduce the endogenous levels of 20-HETE, thereby mitigating its downstream physiological and pathological effects.

Basic Properties of Novel 20-HETE Inhibitors: A Profile of HET0016

HET0016, or N-hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine, serves as an excellent model for understanding the properties of novel 20-HETE inhibitors.[8]

Potency and Selectivity

A key characteristic of a novel inhibitor is its high potency and selectivity for the target enzymes. HET0016 has been shown to be a potent inhibitor of 20-HETE formation with a high degree of selectivity over other CYP enzymes that metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs).[8]

| Inhibitor | Target Microsomes | IC50 (nM) | Reference |

| HET0016 | Rat Renal | 35.2 | [8] |

| HET0016 | Human Kidney | 8.9 | [8] |

| 17-ODYA | Rat Renal | >5000 | [8] |

| ABT | Rat Renal | >5000 | [8] |

In Vivo Efficacy

The efficacy of 20-HETE inhibitors is demonstrated by their ability to modulate physiological responses in vivo. For instance, HET0016 has been shown to reduce brain damage in animal models of stroke and attenuate androgen-induced hypertension.[9][10]

| Study Focus | Animal Model | Key Finding | Reference |

| Thromboembolic Stroke | Rat | HET0016 administration reduced brain damage. | [9] |

| Androgen-Induced Hypertension | Rat | Co-administration of HET0016 markedly reduced the hypertensive effects of dihydrotestosterone (DHT). | [10] |

| Intracerebral Hemorrhage | Mouse | HET0016 reduced brain lesion volume and neurological deficits. | [11] |

Key Signaling Pathways Modulated by 20-HETE Inhibitors

By reducing 20-HETE levels, these inhibitors impact several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Synthesis of 20-HETE and the inhibitory action of HET0016.

Caption: 20-HETE-mediated signaling leading to vasoconstriction.

Caption: Pathway of 20-HETE-induced reactive oxygen species (ROS) production and endothelial dysfunction.

Experimental Protocols for Characterization of 20-HETE Inhibitors

The evaluation of novel 20-HETE inhibitors involves a series of in vitro and in vivo experiments.

In Vitro Microsomal Assay for 20-HETE Synthesis Inhibition

This assay determines the potency and selectivity of an inhibitor on the enzymatic activity of CYP4A/4F.

Objective: To measure the IC50 value of the test compound for the inhibition of 20-HETE synthesis.

Materials:

-

Liver or kidney microsomes (human or rat)

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

Test inhibitor (e.g., HET0016)

-

Potassium phosphate buffer (pH 7.4)

-

2 N HCl (to stop the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubate microsomes (0.1 to 0.5 mg of protein) with arachidonic acid (100 µmol/L) and various concentrations of the test inhibitor or vehicle control in potassium phosphate buffer for 5 minutes at 37°C.[12]

-

Initiate the reaction by adding 1 mmol/L of NADPH.[12]

-

Incubate the reaction mixture for a defined period (e.g., 8 to 40 minutes) at 37°C.[12]

-

Terminate the reaction by adding 20 µL of 2 N HCl.[12]

-

Extract the metabolites and analyze the formation of 20-HETE using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

References

- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

The Pharmacology of 20-HETE Synthesis Inhibitors: A Technical Guide

An In-depth Examination of HET0016 as a Core Case Study

This technical guide provides a comprehensive overview of the pharmacology of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis inhibitors, with a particular focus on the well-characterized and selective compound, N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016). 20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone, renal function, and cellular proliferation, making it a significant target in various pathological conditions including hypertension, stroke, and cancer.[1][2][3][4] Inhibitors of 20-HETE synthesis are therefore valuable tools for both research and potential therapeutic development.

Mechanism of Action and Potency of 20-HETE Inhibitors

The primary mechanism of action for inhibitors like HET0016 is the direct and selective inhibition of the CYP4A and CYP4F enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[2][5] This selectivity is crucial for minimizing off-target effects, particularly on other CYP enzymes or pathways like cyclooxygenase (COX).

Quantitative Inhibitory Activity

The potency and selectivity of HET0016 have been quantified in various in vitro systems. The compound is notably more potent than other known inhibitors of this pathway, such as 17-octadecynoic acid (17-ODYA).[5] The following tables summarize the key inhibitory concentrations (IC50) for HET0016.

Table 1: Potency of HET0016 in Inhibiting 20-HETE Formation

| Biological System | Species | IC50 Value (nM) | Citation(s) |

|---|---|---|---|

| Renal Microsomes | Rat | 35.2 ± 4.4 | [5] |

| Renal Microsomes | Human | 8.9 ± 2.7 |[5] |

Table 2: Selectivity Profile of HET0016

| Target Pathway/Enzyme | IC50 Value (nM) | Fold Selectivity (vs. 20-HETE formation) | Citation(s) |

|---|---|---|---|

| Epoxyeicosatrienoic Acids (EETs) Formation | 2800 ± 300 | ~80x (vs. rat renal) | [5] |

| Cyclooxygenase (COX) Activity | 2300 | ~65x (vs. rat renal) | [5] |

| CYP2C9 | 3300 | ~94x (vs. rat renal) | [5] |

| CYP3A4 | 71,000 | ~2017x (vs. rat renal) | [5] |

| CYP2D6 | 83,900 | ~2384x (vs. rat renal) |[5] |

Core Signaling Pathways Modulated by 20-HETE

20-HETE exerts its biological effects through a complex network of signaling pathways. By inhibiting its synthesis, compounds like HET0016 can effectively modulate these downstream events. The primary receptor for 20-HETE has been identified as the G protein-coupled receptor GPR75, which activates Gαq/11 signaling.[6]

Vascular Smooth Muscle and Endothelial Cell Signaling

In the vasculature, 20-HETE is a potent vasoconstrictor and plays a role in endothelial dysfunction.[1][4] It activates multiple kinases, including Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase, leading to increased intracellular calcium and vasoconstriction.[1][7] In endothelial cells, 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased oxidative stress.[4][8]

References

- 1. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 20-HETE Inhibitor-2 (HET0016) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent signaling molecule involved in the regulation of vascular tone, angiogenesis, inflammation, and cell proliferation.[3][4] Dysregulation of 20-HETE production is implicated in various pathologies, including hypertension, stroke, and cancer.[2][5]

This document provides detailed application notes and experimental protocols for the use of 20-HETE inhibitor-2, with a specific focus on HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a potent and selective inhibitor of 20-HETE synthesis.[1][5] HET0016 is a valuable tool for investigating the cellular functions of 20-HETE and for preclinical evaluation of 20-HETE inhibition as a therapeutic strategy.

Mechanism of Action

HET0016 is a non-competitive and irreversible inhibitor of CYP4A enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[6] It exhibits high selectivity for 20-HETE synthesis over the formation of other arachidonic acid metabolites like epoxyeicosatrienoic acids (EETs).[1][5] By blocking the production of 20-HETE, HET0016 allows for the elucidation of 20-HETE-dependent signaling pathways and cellular responses.

Quantitative Data Summary

The following tables summarize the inhibitory potency of HET0016 against various enzymes.

Table 1: IC50 Values of HET0016 for 20-HETE Synthesis

| Enzyme Source | Target Enzyme(s) | IC50 Value (nM) | Reference |

| Recombinant Rat CYP4A1 | CYP4A1 | 17.7 | [3][6] |

| Recombinant Rat CYP4A2 | CYP4A2 | 12.1 | [3][6] |

| Recombinant Rat CYP4A3 | CYP4A3 | 20.6 | [3][6] |

| Rat Renal Microsomes | CYP4A family | 35 ± 4 | [1][5] |

| Human Renal Microsomes | CYP4A11, CYP4F2 | 8.9 ± 2.7 | [1][5] |

Table 2: Selectivity of HET0016

| Inhibited Process/Enzyme | IC50 Value (nM) | Fold Selectivity (vs. Human Renal 20-HETE Synthesis) | Reference |

| Epoxyeicosatrienoic acid (EET) formation (Rat Renal Microsomes) | 2800 ± 300 | ~315x | [1][5] |

| Cyclooxygenase (COX) Activity | 2300 | ~258x | [1][5] |

| Human CYP2C9 | 3300 | ~371x | [1][5] |

| Human CYP2D6 | 83900 | ~9427x | [1][5] |

| Human CYP3A4 | 71000 | ~7978x | [1][5] |

Experimental Protocols

General Guidelines for HET0016 Use in Cell Culture

-

Solubility and Stock Solution Preparation: HET0016 has poor aqueous solubility. For in vitro studies, it is typically dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Concentration Range: The effective concentration of HET0016 can vary depending on the cell type and the specific biological question being addressed. Based on published studies, a concentration range of 0.1 µM to 10 µM is commonly used for cell-based assays.[7] Pilot experiments are recommended to determine the optimal concentration for your specific cell line and experimental conditions.

-

Controls: Always include appropriate controls in your experiments:

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve HET0016.

-

Untreated Control: Cells cultured in medium without any treatment.

-

Positive Control (Optional): If applicable, a known activator or inhibitor of the pathway of interest.

-

Protocol 1: Cell Viability/Proliferation Assay (WST-1 or MTT Assay)

This protocol describes a general procedure to assess the effect of HET0016 on cell viability and proliferation using a tetrazolium-based colorimetric assay.

Materials:

-

HET0016

-

DMSO (for stock solution)

-

Appropriate cell line (e.g., LNCaP prostate cancer cells)[7]

-

Complete cell culture medium

-

96-well cell culture plates

-

WST-1 or MTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

HET0016 Treatment:

-

Prepare serial dilutions of HET0016 in complete culture medium from your stock solution. A typical concentration range to test is 0.1, 1, and 10 µM.[7]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest HET0016 concentration).

-

Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HET0016 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

-

-

WST-1 or MTT Assay:

-

For WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the concentration of HET0016 to generate a dose-response curve.

-

Protocol 2: Apoptosis Assay (TUNEL Staining)

This protocol provides a general workflow for detecting apoptosis induced by HET0016 using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

-

HET0016

-

Appropriate cell line (e.g., H9c2 cardiomyocytes)[8]

-

Cell culture plates or chamber slides

-

TUNEL assay kit (commercially available)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on chamber slides or in culture plates at an appropriate density.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentrations of HET0016 (e.g., 2 µM) and a vehicle control for a specified period (e.g., 24 hours).[8]

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with a freshly prepared 4% paraformaldehyde solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2-5 minutes on ice.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.

-

-

Nuclear Counterstaining and Imaging:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green or red fluorescence (depending on the kit), while all nuclei will be stained blue with DAPI.

-

-

Data Analysis:

-

Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained nuclei) in several random fields of view.

-

Calculate the percentage of apoptotic cells (Apoptotic Index) = (Number of TUNEL-positive cells / Total number of cells) x 100.

-

Signaling Pathways and Experimental Workflows

20-HETE Signaling Pathway

Caption: Simplified 20-HETE signaling pathway.

General Experimental Workflow for Studying HET0016 Effects

Caption: Generalized workflow for in vitro HET0016 experiments.

Conclusion